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molecular formula C8H11N3O B8550591 3-amino-N,N-dimethylpicolinamide CAS No. 1061358-03-9

3-amino-N,N-dimethylpicolinamide

Cat. No. B8550591
M. Wt: 165.19 g/mol
InChI Key: PNMPLOBKBZTYNL-UHFFFAOYSA-N
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Patent
US08501763B2

Procedure details

To the mixture of 3-aminopicolinic acid (0.32 g, 2.32 mmol), dimethylamine hydrogen chloride (0.227 g, 1.2 eq), EDC (0.667 g, 1.5 eq), HOBt (0.376 g, 1.2 eq) in DMF (10 mL) was added DIEA (2.0 mL, 5.0 eq). The mixture was stirred at room temperature overnight. The crude was concentrated and dissolved in EtOAc. It was washed with saturated NaHCO3. The solvent was removed and the crude was purified by silica gel chromatography (0%˜20% MeOH/DCM) to obtain the desired product 3-amino-N,N-dimethylpicolinamide (0.375 g, isolated yield ˜98%).
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.227 g
Type
reactant
Reaction Step One
Name
Quantity
0.667 g
Type
reactant
Reaction Step One
Name
Quantity
0.376 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:8]([OH:10])=O)=[N:4][CH:5]=[CH:6][CH:7]=1.Cl.[CH3:12][NH:13][CH3:14].C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C>CN(C=O)C>[NH2:1][C:2]1[C:3]([C:8]([N:13]([CH3:14])[CH3:12])=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
NC=1C(=NC=CC1)C(=O)O
Name
Quantity
0.227 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
0.667 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
0.376 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The crude was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc
WASH
Type
WASH
Details
It was washed with saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude was purified by silica gel chromatography (0%˜20% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C(=NC=CC1)C(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.375 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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